4-fluoro-N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
4-fluoro-N-(2-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H23FN6O3S and its molecular weight is 458.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Antiproliferative Activity : The synthesis of [1,2,4]triazolo[4,3-b]pyridazin derivatives exhibited the inhibition of proliferation of endothelial and tumor cells (Ilić et al., 2011).
Syntheses with 5-HT2 Antagonist Activity : The synthesis of derivatives, including [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochlorides, showed potent 5-HT2 antagonist activity in vitro (Watanabe et al., 1993).
Antimicrobial Evaluation : Some new thienopyrimidine derivatives, including [1,2,4]Triazolo[4,3-c]thieno derivatives, exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).
Potential Anti-HIV-1 and CDK2 Inhibitors : Fluorine substituted 1,2,4-triazinones as potential anti-HIV-1 and CDK2 inhibitors (Makki et al., 2014).
Chemical Synthesis and Analysis
Structure Analysis and Synthesis : Detailed structure analysis, DFT calculations, and energy frameworks of synthesized compounds containing pyridazine and related moieties (Sallam et al., 2021).
Microwave-Promoted Synthesis : Exploration of microwave-promoted synthesis methods for the preparation of 1,2,4-triazole derivatives and their biological activities (Özil et al., 2015).
Synthesis of Functionalized Compounds : Preparation of various types of functionalized, pyridazine ring containing compounds using aminopyridazines and hydrazinopyridazines (Svete, 2005).
Synthesis and Characterization : The development of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole, 1,3,4-thia-, and -oxadiazole rings (El‐Sayed et al., 2008).
Properties
IUPAC Name |
4-fluoro-N-[2-[6-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O3S/c22-15-5-3-14(4-6-15)21(30)23-10-9-18-26-25-17-7-8-20(27-28(17)18)32-13-19(29)24-12-16-2-1-11-31-16/h3-8,16H,1-2,9-13H2,(H,23,30)(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCDTLZGVVQSTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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